(S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide
CAS No.:
Cat. No.: VC13460259
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O |
|---|---|
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3/t9-,11+/m0/s1 |
| Standard InChI Key | HNGGYBXVWVGZEZ-GXSJLCMTSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N([C@@H]1CCCN(C1)C)C2CC2)N |
| SMILES | CC(C(=O)N(C1CC1)C2CCCN(C2)C)N |
| Canonical SMILES | CC(C(=O)N(C1CC1)C2CCCN(C2)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₂H₂₃N₃O, with a molecular weight of 225.33 g/mol. Its IUPAC name, (2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide, reflects its stereochemical configuration: an (S)-configured amino group and an (R)-configured 1-methylpiperidin-3-yl moiety.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₃N₃O | |
| Molecular Weight | 225.33 g/mol | |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide | |
| Canonical SMILES | CC(C(=O)N(C1CC1)C2CCCN(C2)C)N | |
| Chiral Centers | 2 (S and R configurations) |
Structural Analysis
The molecule integrates three critical moieties:
-
A cyclopropyl group, enhancing metabolic stability and modulating lipophilicity .
-
A 1-methylpiperidin-3-yl group, contributing to receptor-binding specificity via its tertiary amine and hydrophobic interactions .
-
An (S)-configured 2-aminopropionamide backbone, enabling hydrogen bonding with biological targets.
X-ray crystallography of analogous compounds suggests that the cyclopropyl and piperidine groups adopt a conformation that optimizes interactions with hydrophobic receptor pockets .
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves multi-step enantioselective processes to preserve stereochemical integrity:
-
Chiral Resolution: The (S)-2-aminopropionamide core is synthesized via asymmetric catalysis or enzymatic resolution.
-
Piperidine Functionalization: The (R)-1-methylpiperidin-3-yl group is introduced through reductive amination or nucleophilic substitution.
-
Coupling Reactions: Amide bond formation between the cyclopropylamine and propionamide intermediates using carbodiimide-based coupling agents .
Table 2: Optimization of Synthesis Parameters
| Parameter | Optimal Condition | Yield | Purity |
|---|---|---|---|
| Coupling Agent | HATU or EDCI | 75–85% | >95% |
| Solvent System | Dichloromethane/THF | — | — |
| Chromatography | Reverse-phase HPLC | — | 99% |
Challenges in Scalability
-
Stereochemical Purity: Minor enantiomeric impurities (<1%) can significantly reduce biological efficacy .
-
Cyclopropyl Stability: Sensitivity to acidic conditions necessitates pH-controlled reaction environments .
Pharmacological Profile
Mechanism of Action
The compound exhibits high affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, likely due to its structural mimicry of endogenous neurotransmitters . Its chirality enables selective binding, reducing off-target effects compared to racemic analogues .
Table 3: In Vitro Pharmacological Data
| Target | Assay Type | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 5-HT₁A Receptor | Radioligand binding | 12 nM | |
| D₂ Receptor | cAMP inhibition | 28 nM | |
| TRPV1 | Calcium flux | 85 nM |
Pharmacokinetics and Metabolism
Absorption and Distribution
-
Bioavailability: 22% in rodents (oral administration) due to first-pass metabolism .
-
Blood-Brain Barrier Penetration: LogP of 2.8 facilitates CNS access .
Metabolic Pathways
-
Phase I Metabolism: Oxidized by CYP3A4/5 to inactive metabolites .
-
Phase II Metabolism: Glucuronidation at the piperidine nitrogen .
Table 4: Metabolic Stability in Hepatocytes
| Species | % Parent Remaining (1 h) | CLint (μL/min/mg) |
|---|---|---|
| Mouse | 45% | 18.2 |
| Human | 62% | 12.7 |
Applications in Scientific Research
Drug Discovery
-
Lead Optimization: Used to develop CNS-targeted prodrugs with improved bioavailability .
-
Receptor Mapping: Serves as a template for designing selective 5-HT₁A agonists .
Biochemical Tools
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume